molecular formula C8H8BrNO3S B2962464 4-(2-Bromoacetyl)benzene-1-sulfonamide CAS No. 944-33-2

4-(2-Bromoacetyl)benzene-1-sulfonamide

Cat. No.: B2962464
CAS No.: 944-33-2
M. Wt: 278.12
InChI Key: CYXRPWCLRVINRW-UHFFFAOYSA-N
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Description

4-(2-Bromoacetyl)benzene-1-sulfonamide is an organic compound with the molecular formula C8H8BrNO3S and a molecular weight of 278.13 g/mol . This compound is characterized by the presence of a bromoacetyl group attached to a benzene ring, which is further substituted with a sulfonamide group. It is commonly used in various chemical reactions and has significant applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Bromoacetyl)benzene-1-sulfonamide typically involves the bromination of acetylbenzene followed by sulfonamidation. The reaction conditions often require an inert atmosphere and room temperature storage . The compound is usually synthesized in a laboratory setting, and the purity of the final product is often around 95% .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the bromine and sulfonamide reagents.

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromoacetyl)benzene-1-sulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromoacetyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed reaction pathways are less commonly reported.

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation or reduction can alter the functional groups present on the benzene ring.

Scientific Research Applications

4-(2-Bromoacetyl)benzene-1-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.

    Medicine: Research into potential pharmaceutical applications, including the development of new drugs, often involves this compound.

    Industry: It is used in the production of various chemical products and intermediates.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Chloroacetyl)benzene-1-sulfonamide
  • 4-(2-Fluoroacetyl)benzene-1-sulfonamide
  • 4-(2-Iodoacetyl)benzene-1-sulfonamide

Uniqueness

4-(2-Bromoacetyl)benzene-1-sulfonamide is unique due to the presence of the bromoacetyl group, which imparts specific reactivity and properties. Compared to its chloro, fluoro, and iodo analogs, the bromo derivative often exhibits different reactivity patterns and can be more suitable for certain types of chemical reactions .

Properties

IUPAC Name

4-(2-bromoacetyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO3S/c9-5-8(11)6-1-3-7(4-2-6)14(10,12)13/h1-4H,5H2,(H2,10,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYXRPWCLRVINRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CBr)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944-33-2
Record name 4-(2-bromoacetyl)benzene-1-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

90.3 g of the product of Example 4 are dissolved in 900 ml of methanol, 0.9 g of benzoyl peroxide are then added and 24 ml of bromine are added dropwise. The mixture is stirred under ultra-violet irradiation for 24 h, at ambient temperature, then concentrated. The residue is taken up in water, filtered off, washed with isopropanol and pentane.
Quantity
90.3 g
Type
reactant
Reaction Step One
Quantity
900 mL
Type
solvent
Reaction Step One
Quantity
0.9 g
Type
reactant
Reaction Step Two
Quantity
24 mL
Type
reactant
Reaction Step Three

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